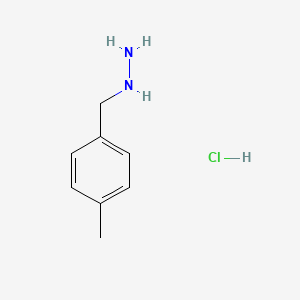

(4-Methylbenzyl)hydrazine hydrochloride

Description

Significance of Hydrazine (B178648) Derivatives in Contemporary Organic Chemistry

Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond. They are widely recognized for their utility as powerful nucleophiles, reducing agents, and precursors for the synthesis of a vast array of heterocyclic compounds. Their ability to readily react with carbonyl compounds to form hydrazones is a cornerstone of many synthetic strategies. Furthermore, the N-N bond can be cleaved under various conditions, providing access to amines and other nitrogen-containing functionalities. This reactivity profile makes hydrazine derivatives indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Role of Substituted Benzylhydrazine (B1204620) Analogues in Chemical Research

Within the broader class of hydrazine derivatives, substituted benzylhydrazine analogues represent a particularly valuable subset. The presence of a benzyl (B1604629) group introduces specific steric and electronic properties that can be fine-tuned by substitution on the aromatic ring. These analogues are frequently employed as key intermediates in multi-step syntheses. For instance, they are crucial reactants in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system found in numerous natural products and pharmaceutical agents. The nature and position of the substituent on the benzyl group can significantly influence the regioselectivity and yield of such cyclization reactions.

Objectives and Scope of the Academic Research Outline

This article aims to provide a comprehensive and scientifically rigorous overview of (4-Methylbenzyl)hydrazine (B1293417) hydrochloride. The scope is strictly limited to its chemical properties, synthesis, and established applications in organic synthesis. The objective is to present a focused and detailed account of this specific compound, supported by available scientific data and established chemical principles.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDQALMNASCCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949050 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-51-5 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Characterization

(4-Methylbenzyl)hydrazine (B1293417) hydrochloride is a salt of the organic base (4-Methylbenzyl)hydrazine. The hydrochloride form enhances its stability and ease of handling. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 26177-51-5 |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol |

| Appearance | Solid |

| SMILES String | NNCC1=CC=C(C=C1)C.[H]Cl |

| InChI Key | FZDQALMNASCCIY-UHFFFAOYSA-N |

Note: Specific experimental data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require dedicated laboratory analysis for definitive values.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, a singlet for the methyl protons, a signal for the benzylic methylene (B1212753) protons adjacent to the hydrazine (B178648) moiety, and signals for the hydrazine protons, which may be broadened due to exchange and coupling with nitrogen.

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, the methyl carbon, and the benzylic methylene carbon.

IR Spectroscopy: The infrared spectrum would be expected to exhibit characteristic absorption bands for N-H stretching of the hydrazinium (B103819) ion, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, (4-Methylbenzyl)hydrazine, and fragmentation patterns characteristic of benzylhydrazine (B1204620) derivatives.

Mechanistic Organic Chemistry and Reactivity of 4 Methylbenzyl Hydrazine Hydrochloride Analogues

Reaction Pathways and Transformation Mechanisms

The reactivity of (4-methylbenzyl)hydrazine (B1293417) hydrochloride and its analogues is largely dictated by the nucleophilic nature of the hydrazine (B178648) moiety. The nitrogen atoms, possessing lone pairs of electrons, are central to the compound's participation in a variety of organic transformations.

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction serves as the foundational step for the Wolff-Kishner reduction, a powerful method for converting carbonyl functionalities into methylene (B1212753) groups (C=O → CH₂). wikipedia.orglibretexts.org

Hydrazone Formation: The process begins with the nucleophilic attack of the terminal nitrogen atom of (4-methylbenzyl)hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This is typically followed by a series of proton transfers, often facilitated by the solvent, leading to a carbinolamine intermediate. masterorganicchemistry.com Subsequent dehydration of this intermediate yields the stable hydrazone product. The formation of hydrazones can often be performed under either acidic or basic conditions. stackexchange.com

Wolff-Kishner Reduction Mechanism: The Wolff-Kishner reduction itself proceeds from the hydrazone intermediate under strongly basic conditions at high temperatures. masterorganicchemistry.comlibretexts.org The solvent is typically a high-boiling alcohol like diethylene glycol to facilitate the required high temperatures. byjus.com The mechanism can be dissected into the following key steps: libretexts.orgbyjus.com

| Step | Description |

| 1. Hydrazone Formation | (4-Methylbenzyl)hydrazine reacts with a ketone or aldehyde to form the corresponding (4-methylbenzyl)hydrazone. wikipedia.org |

| 2. Deprotonation | A strong base (e.g., hydroxide (B78521) or alkoxide) removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orglscollege.ac.in This step is generally considered the rate-determining step of the reaction. masterorganicchemistry.com |

| 3. Tautomerization/Protonation | The resulting anion has a resonance structure that places a negative charge on the carbon atom. libretexts.org This carbanion is then protonated by a solvent molecule (like water, generated during hydrazone formation) to form a diimide (azo) intermediate. libretexts.orgbyjus.com |

| 4. Second Deprotonation | The base removes the second, less acidic proton from the nitrogen, leading to a diimide anion. lscollege.ac.in |

| 5. N₂ Elimination | This intermediate collapses, driven by the thermodynamically favorable formation of a stable dinitrogen (N₂) molecule, to produce a carbanion. libretexts.orgmasterorganicchemistry.com |

| 6. Final Protonation | The highly reactive carbanion is rapidly and irreversibly protonated by the solvent to yield the final alkane product. libretexts.orglscollege.ac.in |

The nitrogen atoms of the hydrazine group in analogues like (4-methylbenzyl)hydrazine are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions allow for the synthesis of more complex, substituted hydrazine derivatives.

Alkylation: Alkylation involves the formation of a new carbon-nitrogen bond. Reagents such as alkyl halides can be used to introduce alkyl groups onto one or both nitrogen atoms. The regioselectivity of the reaction (i.e., which nitrogen atom is alkylated) can be influenced by the steric and electronic properties of both the hydrazine derivative and the alkylating agent, as well as the reaction conditions. researchgate.net For instance, methods involving the alkylation of protected hydrazines, such as carbazates or semicarbazones, provide a route to specifically substituted hydrazine products. researchgate.net

Acylation: Acylation introduces an acyl group (R-C=O) to the hydrazine moiety, forming a hydrazide. wustl.edu Common acylating agents include acid chlorides and acid anhydrides. wustl.edu The reaction typically occurs under mild conditions. Similar to alkylation, the site of acylation can be controlled. In phenylhydrazine (B124118) analogues, the terminal (β) nitrogen is generally more nucleophilic and is acylated first. Subsequent acylation of the α-nitrogen can occur under more forcing conditions to produce diacyl derivatives. wustl.edu Copper-catalyzed methods have also been developed for the N-arylation of hydrazides. organic-chemistry.org

| Reaction Type | Reagent Class | Product Class |

| Alkylation | Alkyl Halides (R-X) | N-Alkylhydrazines |

| Acylation | Acid Chlorides (R-COCl) | Hydrazides (Acylhydrazines) |

| Acylation | Acid Anhydrides ((RCO)₂O) | Hydrazides (Acylhydrazines) |

| Arylation | Aryl Iodides/Tosylates | N-Arylhydrazines/Hydrazides |

Proton Transfer Chemistry in Hydrazinium (B103819) Salts

(4-Methylbenzyl)hydrazine hydrochloride is a hydrazinium salt, meaning the hydrazine moiety is protonated, typically at the more basic terminal nitrogen atom, to form a hydrazinium cation with a chloride counter-ion. thieme-connect.de This protonation significantly influences the chemical properties and reactivity of the molecule.

The core of proton transfer chemistry in these salts is their acidic nature. The hydrazinium cation can act as a proton donor in acid-base reactions. The ease with which it releases a proton is quantified by its pKa value. The proton transfer itself is a fundamental process where a proton moves from one molecule (the acid) to another (the base). masterorganicchemistry.com In solution, this is often mediated by solvent molecules, such as water, which act as "proton shuttles," accepting a proton from the hydrazinium ion and transferring it to the base in a two-step process. masterorganicchemistry.com

The reactions of hexa-alkylhydrazinium dications have been studied, showing that the primary process is often deprotonation at an α-carbon followed by cleavage of the N⁺–N⁺ bond in an E2-type reaction. rsc.org In simpler hydrazinium salts, the equilibrium between the protonated and free base forms is crucial for reactions where the free hydrazine is the active nucleophile, such as in hydrazone formation. The addition of a base is often necessary to deprotonate the hydrazinium salt and generate the neutral hydrazine required for the reaction to proceed.

Redox Properties and Catalytic Dehydrogenation/Oxidation Processes

Hydrazine and its derivatives are well-known reducing agents and can undergo various redox reactions. colab.ws Their high energy density and hydrogen content make them subjects of research for chemical hydrogen storage and as fuels in direct fuel cells. rsc.org

Catalytic Dehydrogenation: Substituted hydrazines can be catalytically decomposed to produce hydrogen gas (H₂). researchgate.net This process, known as dehydrogenation, typically involves heterogeneous catalysts containing metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), or nickel (Ni) on a support material. rsc.orgresearchgate.net The reaction pathway can involve the cleavage of N-H and N-N bonds. researchgate.net For example, a carbon-black-supported Pt-Ni nanoparticle catalyst has been shown to be highly effective for the complete dehydrogenation of hydrazine. rsc.org The efficiency and selectivity of these catalysts are critical for applications in hydrogen generation. colab.wsresearchgate.net

Oxidation: Hydrazine derivatives can also be oxidized. Electro-oxidation is a key process in direct hydrazine fuel cells, where the chemical energy of hydrazine is converted directly into electrical energy. rsc.org The same types of catalysts used for dehydrogenation can often facilitate electro-oxidation. rsc.org Chemical oxidation can also occur with various oxidizing agents. The kinetics and mechanism of the redox reaction between Naphthol Green B and hydrazine dihydrochloride, for example, have been studied in an acidic medium, suggesting an outer-sphere electron transfer mechanism. sciencepublishinggroup.com

Structure-Reactivity Relationships and Substituent Effects

The reactivity of (4-methylbenzyl)hydrazine is modulated by the electronic and steric effects of its constituent parts: the benzyl (B1604629) group, the methyl substituent, and the hydrazine moiety. Understanding these structure-reactivity relationships is key to predicting its chemical behavior. chemrxiv.org

The central feature is the nucleophilicity of the two nitrogen atoms in the hydrazine group. The benzyl group is generally considered electron-withdrawing via induction but its aromatic ring can participate in resonance. The key substituent is the methyl group at the para-position of the benzene (B151609) ring.

Effect of the 4-Methyl Group: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. By donating electron density into the benzene ring, it influences the electronic properties of the entire benzyl moiety. This has several consequences:

Nucleophilicity: The electron-donating nature of the 4-methyl group slightly increases the electron density on the benzylic carbon and, through induction, can subtly influence the nucleophilicity of the attached hydrazine group. This can affect the rate of reactions like hydrazone formation and acylation.

Intermediate Stability: In reactions involving the formation of cationic intermediates on the benzyl group (though less common for hydrazine reactions), the electron-donating methyl group would provide a stabilizing effect.

Wolff-Kishner Reduction: The rate-determining step of the Wolff-Kishner reduction involves the formation of a new C-H bond at the terminal carbon in a delocalized hydrazone anion. lscollege.ac.in Studies have suggested that this step is aided by mildly electron-withdrawing substituents. byjus.com Conversely, an electron-donating group like the 4-methyl group might slightly decrease the rate of this step by intensifying the negative charge on the terminal nitrogen, making the N-H bond harder to break.

Structure-activity relationship (SAR) studies on related N-benzyl compounds, such as substituted piperidines and tetrazoles, have consistently shown that substituents on the benzyl ring significantly impact biological activity and chemical affinity for targets, underscoring the importance of these modifications. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of 4 Methylbenzyl Hydrazine Hydrochloride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the electronic structure and properties of molecules. imist.mamdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying hydrazine (B178648) derivatives. imist.ma DFT calculations can predict a wide range of molecular properties, from optimized geometries to reactivity indices. imist.manih.gov

A fundamental step in any computational study is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. faccts.de For flexible molecules like (4-Methylbenzyl)hydrazine (B1293417), which have several rotatable bonds, this process is part of a broader conformational analysis to identify the global minimum energy conformer among many possible spatial arrangements (conformers). mdpi.com

Theoretical calculations on hydrazine itself have shown that its equilibrium conformation has a dihedral angle of approximately 95°, with calculated barriers for rotation and pyramidal inversion at the nitrogen atoms. doi.org For more complex derivatives, DFT methods are used to calculate the energies of various conformers to determine the most stable structure. mdpi.com The optimized geometry provides key structural parameters. While specific data for (4-Methylbenzyl)hydrazine hydrochloride is not available, the table below illustrates typical geometric parameters obtained from DFT calculations for a related hydrazine derivative.

Illustrative Optimized Geometry Parameters for a Hydrazine Derivative Data presented is for illustrative purposes, based on typical outputs from DFT calculations on related molecules.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N-N | ~1.45 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | C-N-N | ~110° |

| Dihedral Angle | C-C-N-N | Varies by conformer |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. najah.edu

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govrsc.org This map is invaluable for predicting how a molecule will interact with other reagents. nih.gov For a molecule like (4-Methylbenzyl)hydrazine, the MEP would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons and positive potential around the acidic hydrogens. researchgate.netias.ac.in

Illustrative Frontier Orbital Energies for a Hydrazine Derivative Data presented is for illustrative purposes, based on typical outputs from DFT calculations on related molecules. imist.ma

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated within the framework of conceptual DFT. scielo.org.mxresearchgate.net These indices provide a quantitative measure of a molecule's reactivity and stability.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors help to classify molecules and predict their behavior in chemical reactions. For instance, chemical hardness (η) measures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scielo.org.mx

Illustrative Chemical Reactivity Indices for a Hydrazine Derivative Values are derived for illustrative purposes from the example HOMO-LUMO energies in the previous section.

| Reactivity Index | Definition | Illustrative Value (eV) |

|---|---|---|

| Electronegativity (χ) | Measures the ability to attract electrons | ~3.75 |

| Chemical Hardness (η) | Measures resistance to charge transfer | ~2.25 |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | ~0.22 |

| Electrophilicity Index (ω) | Measures electrophilic character | ~3.13 |

Molecular Dynamics Simulations for System Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. acs.org This method is particularly useful for understanding the behavior of molecules in solution or their interactions within a larger system. For example, MD simulations have been employed to study the dynamic properties of hydrazine in water for applications in pressurized water reactors. researchgate.net Ab initio MD, which calculates forces "on-the-fly" from electronic structure theory, can capture complex quantum effects on the structure and dynamics of fluxional molecules like hydrazine. acs.org For a compound like this compound, MD simulations could be used to study its solvation, diffusion in different media, and interactions with surfaces or biological macromolecules. mdpi.com

Theoretical Studies on Tautomerism

Many hydrazine derivatives, particularly hydrazones, can exist in different tautomeric forms, such as keto-enol or azo-hydrazo isomers. rsc.orgresearchgate.netresearchgate.net Tautomers are structural isomers that readily interconvert, often through the migration of a proton. DFT calculations are a powerful tool to investigate tautomerism by determining the relative stabilities of the different forms. beilstein-journals.orgnih.gov By calculating the total electronic energies of each tautomer in the gas phase and in different solvents, researchers can predict the predominant tautomeric form under specific conditions. beilstein-journals.orgchemrxiv.org Such studies are crucial as different tautomers can exhibit distinct chemical and biological properties.

Computational Prediction of Molecular Interactions and Structural Features

Computational methods are essential for predicting and analyzing the non-covalent interactions that govern molecular recognition and self-assembly. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com For this compound, the aromatic ring and the hydrazine moiety are both capable of engaging in these interactions.

Techniques like Natural Bond Orbital (NBO) analysis can be used to understand intramolecular and intermolecular interactions in terms of charge transfer and orbital overlaps. nih.gov Hirshfeld surface analysis is another method used to visualize and quantify intermolecular contacts in crystal structures, providing insights into how molecules are packed and which interactions are most significant. najah.edunih.gov These computational tools allow for a detailed understanding of the forces that dictate the compound's structure and its interactions with its environment. mdpi.comnih.gov

Precursors for Heterocyclic Compound Synthesis

The hydrazine functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and other functional materials. This compound serves as a key building block in these syntheses, providing the necessary nitrogen atoms for the construction of the heterocyclic ring.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazoles often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis jk-sci.com. This compound can be utilized in this reaction, where it reacts with various β-dicarbonyl compounds to yield 1-(4-methylbenzyl)-substituted pyrazoles.

The general mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring nih.govresearchgate.net. When using a hydrazine hydrochloride salt, the reaction conditions can be adapted; for instance, the presence of water is noted to be necessary for both hydrazone and pyrazole formation orgsyn.org. The reaction with a non-symmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles, as the initial condensation can occur at either of the two distinct carbonyl groups nih.govresearchgate.net.

| Reactant 1 | Reactant 2 (1,3-Diketone) | Potential Products (Regioisomers) |

|---|---|---|

| This compound |  |  |

The utility of this compound extends beyond pyrazole synthesis to the formation of other important nitrogen-containing heterocycles. The hydrazine moiety is a key precursor for various ring systems.

1,2,4-Triazoles : These are five-membered rings with three nitrogen atoms. Syntheses have been developed where hydrazine hydrochloride salts react with reagents like oxamide-derived amidines under mild conditions to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds organic-chemistry.org.

Pyridazines : These are six-membered aromatic rings containing two adjacent nitrogen atoms. Hydrazine and its derivatives are fundamental reagents for constructing the pyridazine core, typically by reacting with 1,4-dicarbonyl compounds or their equivalents nih.govgoogle.com. The reaction involves a double condensation to form the dihydropyridazine, which can then be oxidized to the aromatic pyridazine.

| Target Heterocycle | Typical Co-reactant | General Reaction |

|---|---|---|

| 1,2,4-Triazole | Amidine, Formamide | Cyclocondensation |

| Pyridazine | 1,4-Dicarbonyl compound | Cyclocondensation and Oxidation |

Ligands in Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. The design of organic ligands is crucial for developing metal complexes with specific electronic, magnetic, and catalytic properties.

This compound is a valuable precursor for the synthesis of hydrazone-type Schiff base ligands. Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone jmchemsci.comnih.gov. In this case, the terminal -NH2 group of the hydrazine reacts with a carbonyl compound to form a characteristic azomethine or imine (-C=N-) group xiahepublishing.comrjptonline.org.

The resulting (4-methylbenzyl)hydrazone is a multidentate ligand, capable of coordinating to metal ions through multiple sites. The potential coordination sites include the nitrogen atom of the azomethine group and the second nitrogen atom of the original hydrazine moiety. If the aldehyde or ketone precursor contains other donor atoms (such as a hydroxyl group in salicylaldehyde), the resulting ligand can act as a tridentate chelating agent, forming stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II) science.govresearchgate.netderpharmachemica.com. These metal complexes have applications in catalysis and materials science nih.govxiahepublishing.com.

| Precursors | Schiff Base Ligand Formation | Metal Complexation Example |

|---|---|---|

| (4-Methylbenzyl)hydrazine + Salicylaldehyde |  |  |

Advanced Materials Development

The development of advanced materials often relies on designing molecules that can initiate or control chemical processes like polymerization. The specific chemical properties of this compound suggest its potential use in this field.

A latent initiator is a compound that is inactive under ambient conditions but can be activated by a specific trigger, such as heat or light, to initiate polymerization. This compound has the potential to function as a thermally latent Brönsted acid initiator. As the hydrochloride salt of a hydrazine, which is a weak base, it can undergo thermal decomposition upon heating nasa.govdtic.milresearchgate.net.

This decomposition can release hydrogen chloride (HCl) gas in situ. HCl is a strong Brönsted acid and is known to initiate cationic polymerization of various monomers, such as vinyl ethers. Therefore, this compound could be used to control the onset of a polymerization reaction; the reaction would remain dormant until the temperature is raised to the decomposition point of the salt, at which point the generated HCl would trigger polymerization. This property is valuable for applications requiring a delay between mixing and curing, such as in certain adhesives and coatings.

| Step | Description | Chemical Representation |

|---|---|---|

| 1. Latent Initiator | This compound is stable at room temperature. | C₈H₁₂N₂ · HCl |

| 2. Thermal Activation | Upon heating (Δ), the salt decomposes. | C₈H₁₂N₂ · HCl ⟶ C₈H₁₂N₂ + HCl |

| 3. Initiation | The released Hydrogen Chloride (a Brönsted acid) initiates cationic polymerization of a monomer (e.g., a vinyl ether). | HCl + Monomer ⟶ Polymer Chain |

The Versatile Role of this compound in Advanced Chemical Applications

This compound, a notable derivative of hydrazine, is increasingly recognized for its significant potential across a spectrum of specialized chemical applications. From the development of cutting-edge materials in electronics to its utility in analytical sciences and industrial process protection, this compound is the subject of growing research interest. This article elucidates the multifaceted applications of this compound, focusing on its role in organic electronics, analytical chemistry, and corrosion inhibition.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Benzylhydrazine (B1204620) Derivatives

The synthesis of benzylhydrazine derivatives has traditionally relied on well-established but often environmentally taxing methods. The future of synthetic chemistry in this domain lies in the development of novel, efficient, and sustainable routes that minimize waste, reduce energy consumption, and utilize greener reagents.

Recent advancements have pointed towards promising alternatives. For instance, photocatalytic methods are emerging as a powerful tool for the synthesis of benzylhydrazine derivatives. rsc.org One such approach describes an efficient synthesis from unactivated phenylethanol analogues under mild, redox-neutral conditions, showcasing the potential to avoid harsh reagents and high temperatures. rsc.org Another innovative strategy involves the direct amination of benzylic C(sp3)–H bonds. rsc.org A novel synthesis of benzyl (B1604629) hydrazines has been developed through the oxidative amination of benzylic C–H bonds using a Cu2O/Phen catalytic system, providing direct access to these valuable compounds from readily available alkylarenes. rsc.org

These "green chemistry" approaches are not only about environmental responsibility but also about improving efficiency and cost-effectiveness. The use of organocatalysts, such as L-proline, in solvent-free mechanical grinding for the synthesis of hydrazide derivatives exemplifies this trend, offering high yields and short reaction times. mdpi.com

Future research will likely focus on:

Catalyst Development: Designing more efficient and recyclable catalysts for C-H amination and other direct functionalization reactions.

Flow Chemistry: Implementing continuous flow processes for the synthesis of benzylhydrazines, which can offer better control, safety, and scalability compared to batch processes.

Bio-catalysis: Exploring enzymatic routes for the synthesis of chiral benzylhydrazine derivatives with high enantioselectivity.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Photocatalytic Synthesis | Uses light energy to drive the reaction; mild, redox-neutral conditions. | High efficiency, use of sustainable energy source, reduced waste. | rsc.org |

| C-H Amination | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | Atom economy, reduced synthetic steps, use of readily available starting materials. | rsc.org |

| Organocatalysis | Uses small organic molecules as catalysts; often solvent-free conditions. | Low cost, stability, non-toxicity, environmentally benign. | mdpi.com |

Advanced Spectroscopic and In Situ Characterization Techniques

A deep understanding of the structure, reactivity, and dynamics of (4-Methylbenzyl)hydrazine (B1293417) hydrochloride and its derivatives is crucial for harnessing their full potential. While standard spectroscopic techniques like NMR, IR, and UV-Vis are routinely used, future research will increasingly rely on more advanced and in-situ methods to probe these molecules in real-time and under reaction conditions. researchgate.netmdpi.com

The characterization of complex reaction mixtures and transient intermediates remains a significant challenge. Future directions in this area include:

In Situ Spectroscopy: Techniques like in-situ IR and Raman spectroscopy can monitor reaction progress, identify intermediates, and provide mechanistic insights without the need for quenching and sampling.

Advanced Mass Spectrometry: Methods such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable for the structural elucidation of novel derivatives and their reaction products. nih.gov

Synchrotron-Based Techniques: X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide detailed information about the electronic structure and coordination environment of metal complexes involving benzylhydrazine ligands.

Furthermore, developing methods for the sensitive and selective detection of hydrazine (B178648) derivatives is critical, particularly for environmental and biological monitoring. nih.govresearchgate.net Simple and rapid in-situ methods, such as those based on solid-phase extraction followed by spectrophotometry, are being developed for the determination of trace amounts of hydrazine in various samples. nih.gov

Chemoinformatics and Machine Learning in Compound Design and Property Prediction

The integration of computational tools is revolutionizing chemical research. Chemoinformatics and machine learning (ML) are becoming indispensable for accelerating the discovery and optimization of new molecules. nih.govbgu.ac.il For benzylhydrazine derivatives, these approaches can be used to design novel compounds with desired properties and to predict their activities and potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. nih.govmdpi.com By correlating the structural features of molecules with their biological activities or physical properties, these models can guide the synthesis of new derivatives with enhanced performance. nih.govmdpi.com

Emerging opportunities in this field include:

Predictive Modeling: Developing robust ML models to predict various properties of benzylhydrazine derivatives, such as their catalytic activity, binding affinity to biological targets, and physicochemical properties. nih.govnih.gov

Generative Models: Using artificial intelligence to generate novel molecular structures with specific desired characteristics, expanding the chemical space of potential benzylhydrazine-based compounds. mdpi.com

Virtual Screening: Employing computational methods to screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.net

| Computational Approach | Application in Benzylhydrazine Research | Expected Outcome | Reference |

|---|---|---|---|

| QSAR/QSPR Modeling | Predicting biological activity and physicochemical properties based on molecular structure. | Rational design of new derivatives with improved efficacy and properties. | nih.govmdpi.com |

| Machine Learning | Developing predictive models for various endpoints, including toxicity and metabolic stability. | Faster identification of lead compounds with favorable profiles. | nih.govnih.gov |

| Virtual Screening | Screening large compound libraries to identify potential hits for specific targets. | Efficient exploration of chemical space and prioritization of synthetic efforts. | researchgate.net |

Exploration of New Catalytic Applications in Organic Transformations

Hydrazine derivatives are versatile building blocks in organic synthesis, often used in the construction of heterocyclic compounds like pyrazoles and pyridazines. nbinno.com However, their potential as catalysts in organic transformations is an area that remains relatively underexplored. The presence of nitrogen atoms with lone pairs of electrons suggests that benzylhydrazine derivatives could act as ligands for metal catalysts or as organocatalysts themselves.

Future research could focus on:

Asymmetric Catalysis: Designing chiral benzylhydrazine-based ligands for transition metal catalysts to be used in asymmetric synthesis, a critical area for the pharmaceutical industry.

Organocatalysis: Investigating the use of (4-Methylbenzyl)hydrazine hydrochloride and related compounds as catalysts in reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions.

Polymerization Catalysis: Exploring the potential of benzylhydrazine-metal complexes as initiators or catalysts in polymerization reactions to create novel materials.

The ability to tune the electronic and steric properties of the benzylhydrazine ligand by modifying the substituents on the aromatic ring provides a powerful handle for optimizing catalytic activity and selectivity.

Understanding Complex Supramolecular Assemblies of Hydrazine-Based Compounds

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Hydrazine derivatives, with their hydrogen bond donors and acceptors, are excellent candidates for forming intricate supramolecular assemblies. nih.gov The study of these assemblies is crucial for understanding crystal engineering, materials science, and biological recognition processes. mdpi.com

Hydrazone derivatives, which can be readily prepared from benzylhydrazines, have been extensively studied in the context of supramolecular chemistry. nih.gov They can form metallo-assemblies and act as molecular switches and sensors. nih.gov

Future research in this area will likely involve:

Crystal Engineering: Systematically studying the crystal packing of this compound and its derivatives to understand the role of hydrogen bonding, π-π stacking, and other non-covalent interactions in determining the solid-state architecture. mdpi.com

Self-Assembled Materials: Designing and synthesizing benzylhydrazine-based molecules that can self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles, with potential applications in materials science and drug delivery.

Host-Guest Chemistry: Investigating the ability of macrocyclic structures containing the benzylhydrazine motif to act as hosts for small molecule or ionic guests, leading to the development of new sensors and separation agents.

The interplay of non-covalent interactions in these systems is complex, and a combination of experimental techniques (e.g., single-crystal X-ray diffraction, NMR) and computational modeling will be essential for a thorough understanding. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for (4-Methylbenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves reacting 4-methylbenzylamine with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. Key steps include:

- Step 1: Formation of the hydrazine derivative via nucleophilic substitution.

- Step 2: Isolation via crystallization from ethanol or methanol .

Optimization Tips: - Temperature: Maintain reflux (~80–100°C) to ensure complete reaction.

- Solvent: Ethanol is preferred for solubility and easy product isolation.

- Stoichiometry: A 1:1.2 molar ratio of 4-methylbenzylamine to hydrazine hydrate improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

Answer:

- IR Spectroscopy:

- N-H stretches: ~3200–3300 cm⁻¹ (hydrazine moiety).

- C-Cl stretch: ~700–750 cm⁻¹ (hydrochloride salt) .

- ¹H NMR (D₂O):

- Aromatic protons: δ 7.2–7.4 ppm (multiplet for para-substituted methylbenzyl group).

- Hydrazine NH₂: δ 2.8–3.2 ppm (broad singlet, exchangeable with D₂O) .

- Elemental Analysis: Verify C, H, N, and Cl content to confirm purity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its reactivity in forming azo derivatives or heterocycles?

Answer:

- Azo Coupling: The hydrazine group reacts with nitrosonium ions (NO⁺) to form diazonium intermediates, which couple with electron-rich aromatics (e.g., phenols) to yield azo dyes .

- Heterocycle Synthesis:

- Triazoles: Condensation with aldehydes/ketones under acidic conditions forms 1,2,4-triazoles (e.g., antimicrobial agents) .

- Pyrazolines: React with α,β-unsaturated ketones to generate 5-membered rings with potential antitumor activity .

Key Variables:

- Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl) on the benzyl ring enhance electrophilic reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for hydrazine derivatives?

Answer:

- Standardized Assays: Reproduce studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC for antimicrobial tests) .

- Structure-Activity Relationship (SAR):

- Compare logP values to assess hydrophobicity-driven membrane permeability.

- Use computational models (e.g., molecular docking) to predict enzyme-binding affinities .

- Metabolic Stability: Evaluate in vitro liver microsomal assays to rule out false negatives from rapid degradation .

Q. What mechanistic insights explain the enzyme inhibition properties of this compound derivatives?

Answer:

- Covalent Binding: The hydrazine group forms Schiff bases with enzyme active-site lysine residues, irreversibly inhibiting targets like monoamine oxidase (MAO) .

- Redox Activity: Hydrazines can generate reactive oxygen species (ROS), indirectly disrupting enzyme function (e.g., in cancer cells) .

Validation Tools: - Kinetic Studies: Measure IC₅₀ values under varied substrate concentrations.

- X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures to confirm binding modes .

Key Methodological Recommendations

- Purification: Use recrystallization (ethanol/water) for high-purity hydrochloride salts .

- Stability Testing: Store derivatives at -20°C under inert atmosphere to prevent oxidation .

- Toxicity Screening: Prioritize Ames tests for mutagenicity before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.